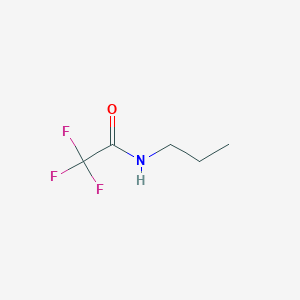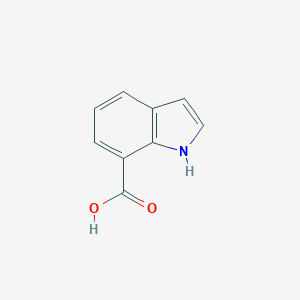![molecular formula C12H10N2 B159234 2-methyl-1H-Naphth[1,2-d]imidazole CAS No. 1792-42-3](/img/structure/B159234.png)
2-methyl-1H-Naphth[1,2-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1H-Naphth[1,2-d]imidazole is a heterocyclic compound that belongs to the class of naphthoimidazoles These compounds are characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring The presence of a methyl group at the 2-position of the imidazole ring distinguishes this compound from other naphthoimidazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-Naphth[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, for several hours.
Another synthetic route involves the condensation of 2-naphthylamine with a 1,2-dicarbonyl compound, such as benzil, in the presence of a base, such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory-scale synthesis. industrial processes often require optimization for large-scale production, including the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1H-Naphth[1,2-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride, as catalysts.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted naphthoimidazole derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
2-methyl-1H-Naphth[1,2-d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It is also being investigated for its antimicrobial and antiviral properties.
Materials Science: The compound’s fluorescent properties make it useful as a fluorescent probe in imaging applications. It is also being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity and functional group compatibility make it a versatile building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-methyl-1H-Naphth[1,2-d]imidazole varies depending on its application. In medicinal chemistry, the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes or induction of apoptosis. The exact molecular targets and pathways involved are still under investigation, but studies have shown that the compound can modulate signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
2-methyl-1H-Naphth[1,2-d]imidazole can be compared with other naphthoimidazole derivatives, such as:
1H-Naphth[2,3-d]imidazole: This compound lacks the methyl group at the 2-position, which can affect its reactivity and biological activity.
2-methyl-4,9-dihydro-1-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: This compound contains additional functional groups, such as carbonyl groups, which can influence its chemical properties and applications.
Propriétés
IUPAC Name |
2-methyl-3H-benzo[e]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h2-7H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDHPZQPVRNKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)







